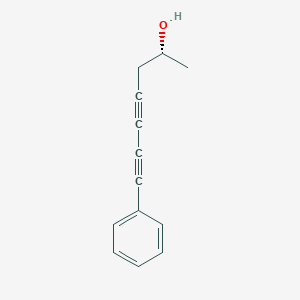
2,4-Difluorothiophenol
描述
2,4-Difluorothiophenol, with the chemical formula C6H4F2S, is an aromatic thiol compound characterized by the presence of two fluorine atoms attached to the benzene ring and a sulfur atom attached to the benzene ring . This colorless liquid is commonly used as a building block in organic synthesis and as a reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Difluorothiophenol can be synthesized through several methods. One common approach involves the reaction of 2,4-difluoronitrobenzene with thiourea, followed by reduction with a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: 2,4-Difluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted benzene derivatives.
科学研究应用
2,4-Difluorothiophenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Difluorothiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . Additionally, the fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
相似化合物的比较
- 4-Fluorothiophenol
- 4-(Trifluoromethyl)thiophenol
- 4-Nitrothiophenol
- 4-Chlorothiophenol
- 4-Methylbenzenethiol
- 4-Bromothiophenol
- 2,3,4,5,6-Pentafluorothiophenol
- 3,5-Difluorothiophenol
- 3,5-Bis(trifluoromethyl)benzenethiol
- 2,4-Dimethylbenzenethiol
Uniqueness: 2,4-Difluorothiophenol is unique due to the presence of two fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to other thiophenols. This makes it a valuable compound in the synthesis of fluorinated organic molecules and materials .
属性
IUPAC Name |
2,4-difluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICHBFCGCJNCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371815 | |
| Record name | 2,4-Difluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-44-7 | |
| Record name | 2,4-Difluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,4-difluorobenzenethiol in the synthesis of polychloro-1,3-butadiene derivatives?
A1: The research aimed to synthesize novel polychloro-1,3-butadiene derivatives with sulfur-containing substituents. Using 2,4-difluorobenzenethiol allowed the researchers to introduce both a sulfur atom and a difluorobenzene ring into the polychloro-1,3-butadiene structure. [] This modification could potentially influence the properties of the resulting compounds, though the specific effects were not investigated in this study.
Q2: How was 2,4-difluorobenzenethiol incorporated into the polychloro-1,3-butadiene structure?
A2: The researchers reacted hexachlorobutadiene with 2,4-difluorobenzenethiol in the presence of either sodium hydroxide in aqueous ethanol or triethylamine in dimethylformamide (DMF). [] These conditions facilitated a nucleophilic substitution reaction, where the thiol group of 2,4-difluorobenzenethiol displaced a chlorine atom on hexachlorobutadiene, forming a new carbon-sulfur bond.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol](/img/structure/B157666.png)








